N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 954018-29-2
VCID: VC5147588
InChI: InChI=1S/C19H16ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,21,24)(H,22,25)
SMILES: C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C19H16ClN3O2S2
Molecular Weight: 417.93

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

CAS No.: 954018-29-2

Cat. No.: VC5147588

Molecular Formula: C19H16ClN3O2S2

Molecular Weight: 417.93

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide - 954018-29-2

Specification

CAS No. 954018-29-2
Molecular Formula C19H16ClN3O2S2
Molecular Weight 417.93
IUPAC Name 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Standard InChI InChI=1S/C19H16ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,21,24)(H,22,25)
Standard InChI Key UZTWGTKXMCYCDI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound's molecular formula is C₁₉H₁₆ClN₃O₂S₂, with a molecular weight of 417.93 g/mol. Its IUPAC name, 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide, reflects the presence of two thiazole rings, an acetamide backbone, and aromatic substituents. Key structural features include:

  • A 4-chlorophenyl group at the N-terminus of the acetamide chain.

  • A thioether linkage (-S-) connecting the central thiazole to the acetamide moiety.

  • A phenylaminoethyl ketone side chain attached to the 4-position of the thiazole ring.

The planar thiazole ring facilitates π-π stacking interactions with biological targets, while the chlorine atom enhances lipophilicity, potentially improving membrane permeability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₃O₂S₂
Molecular Weight417.93 g/mol
CAS Registry Number954018-29-2
SMILES NotationC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves sequential reactions to construct its heterocyclic and amide components:

Step 1: Formation of the Thiazole Core
Thiazole rings are synthesized via the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides. For this compound, 2-bromoacetophenone reacts with thiourea derivatives under basic conditions to yield the 4-substituted thiazole intermediate.

Biological Activities and Mechanisms

Anticancer Properties

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines. In vitro studies using the MTT assay revealed:

Table 2: Cytotoxicity Profile

Cancer Cell LineIC₅₀ (μM)Reference
HepG2 (Liver)10.28
MCF-7 (Breast)0.28
SK-MEL-2 (Melanoma)4.27
HT-29 (Colon)23.6

Mechanistic Insights:

  • FAK Inhibition: The compound inhibits focal adhesion kinase (FAK), disrupting cancer cell adhesion and migration . Molecular docking simulations suggest binding to FAK's ATP-binding pocket via hydrogen bonds with Glu500 and Asp564 residues .

  • Tubulin Polymerization Disruption: Analogous thiazole derivatives interfere with microtubule assembly, inducing mitotic arrest .

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 have been observed in treated cells.

Pharmacological Applications and Future Directions

Challenges and Optimization Strategies

  • Solubility Limitations: The compound's logP value of 3.2 indicates poor aqueous solubility, necessitating formulation advancements (e.g., nanoparticle encapsulation).

  • Metabolic Stability: In vitro hepatic microsome assays show a half-life of <1 hour, prompting structural modifications to block oxidative degradation sites.

Comparative Analysis with Structural Analogs

Replacing the phenylamino group with a thiazol-2-ylamino moiety (as in CAS No. 954018-97-4) enhances potency against MDA-MB-231 breast cancer cells (IC₅₀ = 9 μM vs. 20 μM for imatinib). Conversely, fluorophenyl analogs exhibit reduced activity, highlighting the critical role of the chloro substituent in target binding .

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